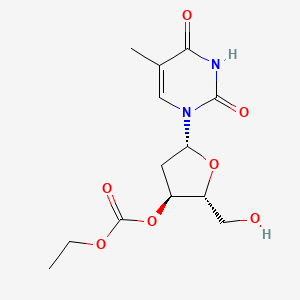

Ethyl ((2r,3s,5r)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl) carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl ((2r,3s,5r)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl) carbonate is a useful research compound. Its molecular formula is C13H18N2O7 and its molecular weight is 314.294. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) carbonate (CAS No. 40631-88-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral properties, synthesis methods, and relevant case studies.

- Molecular Formula : C13H18N2O7

- Molecular Weight : 314.29 g/mol

- IUPAC Name : Ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] carbonate

Antiviral Properties

Research indicates that compounds related to the structure of Ethyl ((2R,3S,5R)-...) exhibit significant antiviral activities. For instance:

- Mechanism of Action : Similar compounds have been shown to selectively inhibit viral DNA synthesis by competing with natural substrates for viral polymerases. This selectivity minimizes effects on host cell DNA polymerases, reducing toxicity to normal cells .

-

Case Studies :

- A study demonstrated that derivatives of pyrimidine compounds can effectively inhibit the replication of viruses such as Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). The mechanism involves the phosphorylation of these compounds to their active forms within infected cells .

- Another investigation into the synthesis of 3,4-dihydropyrimidinones highlighted their broad-spectrum antiviral and antibacterial activities, suggesting that Ethyl ((2R,3S,5R)-...) may share similar therapeutic potentials .

Antitumor and Antibacterial Activities

Ethyl ((2R,3S,5R)-...) has also been evaluated for its antitumor and antibacterial properties:

- Antitumor Activity : Research has indicated that certain dihydropyrimidinones possess cytotoxic effects against various cancer cell lines. The structural features of Ethyl ((2R,3S,5R)-...) may contribute to similar effects by inducing apoptosis in tumor cells .

- Antibacterial Activity : Compounds with similar structures have been noted for their effectiveness against Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or function .

Synthesis Methods

The synthesis of Ethyl ((2R,3S,5R)-...) typically involves multi-component reactions (MCRs), which are efficient in producing complex molecules from simpler precursors:

- One-Pot Reactions : A common method includes the condensation of ethyl acetoacetate with various aldehydes and urea under optimized conditions to yield high-purity products .

-

Yield Data :

- Yields for these reactions can range from 75% to 95%, depending on the specific conditions and reagents used.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties

Research has indicated that derivatives of pyrimidine compounds exhibit antiviral activity. Ethyl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) carbonate has been studied as a potential inhibitor of hepatitis C virus (HCV) polymerase. Its structural features allow it to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .

Anticancer Activity

The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has also been explored. Studies suggest that modifications of the tetrahydrofuran moiety can enhance its efficacy against specific cancer types by targeting metabolic pathways crucial for tumor growth. The incorporation of hydroxymethyl and dioxo groups is believed to contribute to its biological activity .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies. Its structural analogs have shown promise in inhibiting key enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. This inhibition can lead to potential therapeutic strategies against rapidly dividing cells such as those found in tumors .

Drug Delivery Systems

The compound's unique chemical structure allows it to be incorporated into drug delivery systems. Its carbonate functional group can facilitate the formation of nanoparticles or liposomes that enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in formulating targeted therapies for cancer treatment .

Material Science

Polymer Chemistry

In material science, this compound can be used as a monomer in the synthesis of biodegradable polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties while maintaining biocompatibility. This is particularly beneficial for applications in biomedical devices and tissue engineering .

Case Studies

Propiedades

IUPAC Name |

ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O7/c1-3-20-13(19)22-8-4-10(21-9(8)6-16)15-5-7(2)11(17)14-12(15)18/h5,8-10,16H,3-4,6H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKQXFULRUSHJN-IVZWLZJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.